molecular formula C23H17Cl3N2 B10928168 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10928168
M. Wt: 427.7 g/mol
InChI Key: PNRHVHXYFSNKCJ-UHFFFAOYSA-N
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Description

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple chlorine and methyl groups attached to a pyrazole ring

Chemical Reactions Analysis

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents. These compounds may have varying biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions with biological targets and unique chemical reactivity.

Properties

Molecular Formula

C23H17Cl3N2

Molecular Weight

427.7 g/mol

IUPAC Name

4-chloro-1-(3,4-dichlorophenyl)-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C23H17Cl3N2/c1-14-5-3-7-16(11-14)22-21(26)23(17-8-4-6-15(2)12-17)28(27-22)18-9-10-19(24)20(25)13-18/h3-13H,1-2H3

InChI Key

PNRHVHXYFSNKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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